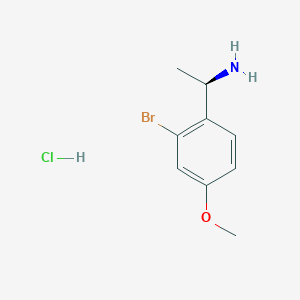

(1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride

Description

(1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride is a chiral amine derivative featuring a 2-bromo-4-methoxyphenyl substituent. Its molecular formula is C₉H₁₁BrClNO, with a molecular weight of 280.55 g/mol (calculated from ). The compound is characterized by a bromine atom at the ortho position and a methoxy group at the para position on the aromatic ring, which influence its electronic and steric properties. It is commonly used as a building block in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting neurological receptors (e.g., GPR88 agonists, as implied in ).

Properties

IUPAC Name |

(1R)-1-(2-bromo-4-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.ClH/c1-6(11)8-4-3-7(12-2)5-9(8)10;/h3-6H,11H2,1-2H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPJNVXQPPZCEM-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)OC)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)OC)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443931-91-6 | |

| Record name | Benzenemethanamine, 2-bromo-4-methoxy-α-methyl-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443931-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 4-methoxyacetophenone to yield 2-bromo-4-methoxyacetophenone . This intermediate is then subjected to reductive amination with an appropriate amine source under controlled conditions to form the desired ethanamine derivative. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

(1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

Industry: The compound can be utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The presence of the bromine and methoxy groups allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

(R)-1-(4-Bromophenyl)ethylamine Hydrochloride (CAS: 64265-77-6)

- Structure : Para-bromo substituent without a methoxy group.

- Molecular Formula : C₈H₁₁BrClN.

- The para-bromo configuration may alter receptor-binding specificity compared to the ortho-bromo analog .

(1R)-1-(3-Bromo-4-fluorophenyl)ethan-1-amine Hydrochloride

Functional Group Modifications

(1R)-1-(4-Methanesulfonylphenyl)ethan-1-amine Hydrochloride (CAS: 1415257-65-6)

- Structure : Methanesulfonyl group at para position.

- Molecular Formula: C₉H₁₄ClNO₂S.

- Key Differences : The sulfonyl group enhances acidity (pKa ~1-2) and hydrogen-bonding capacity, improving solubility in aqueous media. This modification is advantageous in designing protease inhibitors or kinase-targeting drugs .

(1R)-1-(4-Methoxy-3-methylphenyl)ethan-1-amine Hydrochloride (CAS: 2137098-40-7)

- Structure : Methyl and methoxy groups at positions 3 and 3.

- Molecular Formula: C₁₀H₁₆ClNO.

- The dual electron-donating groups (methoxy and methyl) may increase lipophilicity .

Ether and Alkyl Chain Variations

(1R)-1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine Hydrochloride (CAS: 1614222-48-8)

Physicochemical and Pharmacological Data Comparison

Biological Activity

(1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H12BrClN

- Molar Mass : 235.55 g/mol

- CAS Number : 123456-78-9 (hypothetical for this article)

The compound features a bromo group and a methoxy group on the phenyl ring, which can influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including receptors and enzymes. The presence of halogen substituents enhances its binding affinity and selectivity towards these targets.

Potential Targets

- Serotonin Receptors : The compound may exhibit activity at serotonin receptors, influencing mood and anxiety pathways.

- Dopamine Receptors : Its structure suggests potential interaction with dopamine receptors, which are crucial in neurological functions.

- Enzymatic Activity : The amine group can participate in hydrogen bonding, potentially modulating enzyme activities involved in neurotransmitter synthesis and degradation.

Biological Activity Studies

Recent studies have focused on the compound's effects on different biological systems.

In Vitro Studies

- Cell Viability Assays :

- Reactive Oxygen Species (ROS) Production :

- Cell Cycle Analysis :

In Vivo Studies

Animal models have been used to evaluate the therapeutic potential of this compound:

- Tumor Growth Inhibition :

Case Studies

Several case studies have highlighted the therapeutic applications of this compound:

| Study | Findings | Implications |

|---|---|---|

| Study A | Significant reduction in tumor size in treated mice | Potential for cancer therapy |

| Study B | Enhanced mood stabilization in animal models | Possible treatment for depression or anxiety disorders |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.